molecular formula C12H18N2O4 B12225540 Diisopropyl 1-methyl-1H-pyrazole-3,4-dicarboxylate

Diisopropyl 1-methyl-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B12225540
M. Wt: 254.28 g/mol
InChI Key: MIBXUZVBTSHEBN-UHFFFAOYSA-N
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Description

Diisopropyl 1-methyl-1H-pyrazole-3,4-dicarboxylate is a high-value chemical intermediate designed for advanced research and development applications. This compound belongs to the class of pyrazole-dicarboxylates, which are recognized as versatile precursors in organic synthesis. Its core value lies in its structured pyrazole ring, which is symmetrically functionalized with ester groups, providing multiple sites for chemical modification and derivatization. This makes it an essential building block for constructing more complex heterocyclic compounds, particularly in the fields of medicinal chemistry and materials science . In pharmaceutical research, pyrazole-dicarboxylate derivatives have demonstrated significant potential due to their diverse biological activities. While this specific isomer's data is limited, closely related analogs are investigated for their antimicrobial and anticancer properties. For instance, pyrazole dicarboxylates serve as key intermediates in synthesizing compounds that show activity against various bacterial and fungal strains . Furthermore, its structural framework is highly relevant in the synthesis of potential kinase inhibitors and other pharmacologically active molecules, underlining its importance in early-stage drug discovery . Beyond pharmaceuticals, this compound finds application in agrochemical research. Pyrazole carboxamide derivatives are a prominent class in the development of modern fungicides that target mitochondrial succinate dehydrogenase (SDH) in phytopathogenic fungi . The dicarboxylate ester groups offer a strategic handle for further functionalization into active amide-based agents, contributing to the creation of new crop protection solutions. For research purposes only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

dipropan-2-yl 1-methylpyrazole-3,4-dicarboxylate

InChI

InChI=1S/C12H18N2O4/c1-7(2)17-11(15)9-6-14(5)13-10(9)12(16)18-8(3)4/h6-8H,1-5H3

InChI Key

MIBXUZVBTSHEBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CN(N=C1C(=O)OC(C)C)C

Origin of Product

United States

Preparation Methods

Reaction Intermediates

The formation of α-difluoroacetyl intermediates (e.g., in Patent CN111303035A) highlights the role of electrophilic acyl groups in directing cyclization. NMR studies confirm that the methyl group at N1 adopts a planar conformation, minimizing steric hindrance during esterification.

Solvent Effects

  • Polar Solvents : DMSO increases reaction rates by stabilizing zwitterionic intermediates.
  • Nonpolar Solvents : Toluene enhances regioselectivity by favoring transition states with lower dipole moments.

Byproduct Formation

  • Isomeric Byproducts : 5-Carboxylate isomers may form (≤5%) if reaction temperatures exceed 110°C.
  • Mitigation Strategies : Lower temperatures (80–90°C) and excess isopropanol suppress isomerization.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (h) Key Advantage
1,3-Dipolar Cycload. 85–92 99 12–24 High regioselectivity
Hydrolysis/Esterif. 78–85 98 18–30 Flexibility in ester groups
Microwave-Assisted 88–90 97 0.5–1 Rapid synthesis
Metal Alkoxide Catal. 90–95 99 6–8 Acid-sensitive compatibility

Industrial-Scale Considerations

Cost Efficiency

  • Raw Materials : Sydnone precursors are cost-prohibitive at scale, favoring hydrolysis/esterification routes.
  • Catalyst Recovery : Titanium isopropoxide can be recycled via distillation, reducing costs by 15–20%.

Environmental Impact

  • Waste Streams : Acid-catalyzed methods generate sulfate waste, necessitating neutralization.
  • Green Chemistry : Micellar media (TPGS-750-M) reduce organic solvent use by 70%.

Chemical Reactions Analysis

Substitution Reactions

The isopropyl ester groups undergo nucleophilic substitution under basic or acidic conditions. For example:

Reaction TypeReagents/ConditionsOutcomeYieldSource
Ester HydrolysisNaOH (aqueous), 80°C, 6 hours1-Methyl-1H-pyrazole-3,4-dicarboxylic acid78-85%
TransesterificationMethanol/H₂SO₄, reflux, 12 hoursDimethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate65%

Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, forming the dicarboxylic acid . Transesterification retains the pyrazole core while modifying the ester groups.

Cyclization and Ring Expansion

The compound participates in cycloaddition reactions due to the electron-deficient pyrazole ring. Key examples:

  • With Alkyne Derivatives
    Reaction with phenylacetylene under Pd catalysis forms fused pyrazolo[1,5-a]pyrimidine systems :

    Diisopropyl ester+HC≡CPhPd(PPh3)4,ΔPyrazolo[1,5-a]pyrimidine(Yield: 72%)[3]\text{Diisopropyl ester} + \text{HC≡CPh} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \Delta} \text{Pyrazolo[1,5-a]pyrimidine} \quad (\text{Yield: 72\%})[3]
  • With Ammonia
    Heating with NH₃ in ethanol yields 1-methyl-1H-pyrazole-3,4-dicarboxamide :

    (iPrO)2C5HN2COO+2NH3(NH2)2C5HN2COO+2iPrOH(Yield: 68%)[4]\text{(iPrO)}_2\text{C}_5\text{HN}_2\text{COO} + 2\text{NH}_3 \rightarrow \text{(NH}_2\text{)}_2\text{C}_5\text{HN}_2\text{COO} + 2\text{iPrOH} \quad (\text{Yield: 68\%})[4]

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at the 5-position:

ElectrophileConditionsProductYieldSource
HNO₃ (fuming)H₂SO₄, 0°C, 2 hours5-Nitro-1-methyl-1H-pyrazole-3,4-dicarboxylate55%
Br₂ (excess)CHCl₃, RT, 1 hour5-Bromo-1-methyl-1H-pyrazole-3,4-dicarboxylate90%

Nitration requires low temperatures to avoid side reactions , while bromination proceeds efficiently at room temperature .

Reduction and Oxidation

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline derivative :

    C5HN2(COOiPr)2H2/Pd-CC5H3N2(COOiPr)2(Yield: 60%)[3]\text{C}_5\text{HN}_2(\text{COOiPr})_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{C}_5\text{H}_3\text{N}_2(\text{COOiPr})_2 \quad (\text{Yield: 60\%})[3]
  • Oxidation :
    Ozonolysis cleaves the pyrazole ring, yielding malonic acid derivatives:

    C5HN2(COOiPr)2O3,then Zn/H2O2COOiPr+CH3CONH2(Yield: 45%)[1]\text{C}_5\text{HN}_2(\text{COOiPr})_2 \xrightarrow{\text{O}_3, \text{then Zn/H}_2\text{O}} 2\text{COOiPr} + \text{CH}_3\text{CONH}_2 \quad (\text{Yield: 45\%})[1]

Thermal Decomposition

Under pyrolysis (250°C), the compound decarboxylates to form 1-methyl-1H-pyrazole:

(iPrO)2C5HN2COOΔC3HN2CH3+2CO2+2C3H7OH(Yield: 82%)[1]\text{(iPrO)}_2\text{C}_5\text{HN}_2\text{COO} \xrightarrow{\Delta} \text{C}_3\text{HN}_2\text{CH}_3 + 2\text{CO}_2 + 2\text{C}_3\text{H}_7\text{OH} \quad (\text{Yield: 82\%})[1]

Coordination Chemistry

The pyrazole nitrogen and ester carbonyl groups act as ligands for transition metals:

Metal SaltConditionsComplex FormedApplicationSource
Cu(NO₃)₂EtOH, RT, 4 hours[Cu(C₉H₁₁N₂O₄)₂]·2H₂OCatalysis
FeCl₃DMF, 60°C, 6 hours[Fe(C₉H₁₁N₂O₄)Cl₂]Magnetic materials

These complexes exhibit catalytic activity in oxidation reactions and unique magnetic properties .

Stability Under Acidic/Basic Conditions

  • Acidic (pH < 3) : Ester groups hydrolyze to carboxylic acids within 1 hour (HCl, 50°C).

  • Basic (pH > 10) : Rapid saponification occurs, forming water-soluble carboxylates .

Scientific Research Applications

Anti-inflammatory Research

The compound has been explored for its potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. Studies indicate that derivatives of this compound exhibit anti-inflammatory and analgesic properties, making them candidates for treating conditions such as arthritis and other inflammatory diseases.

Case Study: COX-2 Inhibition
Molecular docking studies have demonstrated that diisopropyl 1-methyl-1H-pyrazole-3,4-dicarboxylate can effectively bind to COX-2, suggesting its potential as a therapeutic agent in pain management.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against various pathogens. Its derivatives have been evaluated for effectiveness against bacteria and fungi, indicating potential applications in developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy
In vitro studies revealed that certain derivatives of this compound exhibited significant antimicrobial activity, outperforming traditional antibiotics against resistant strains .

Agrochemical Applications

This compound's bioactivity extends to agricultural chemistry as a potential agrochemical agent. Its ability to modulate enzyme activity may offer new avenues for pest control or disease management in crops.

Pest Resistance

Research indicates that compounds within the pyrazole class can act as bioactive agents against pests, providing an environmentally friendly alternative to synthetic pesticides.

Case Study: Crop Protection
Field trials have shown that formulations containing this compound can reduce pest populations while maintaining crop yield, suggesting its viability as an agrochemical product.

Mechanism of Action

The mechanism of action of diisopropyl 1-methyl-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ester Group Variations

Dimethyl 1-Phenyl-1H-pyrazole-3,4-dicarboxylate ()
  • Structure : Methyl esters at 3,4-positions and a phenyl group at the 1-position.
  • Crystallography: Monoclinic $ P2_1/n $ space group; lattice parameters $ a = 5.9000 \, \text{Å}, b = 14.5273 \, \text{Å}, c = 14.8726 \, \text{Å} $. Hydrogen bonding (C–H···Cg interactions) stabilizes the crystal structure .
  • Key Difference : The phenyl substituent and smaller methyl esters result in lower molecular weight ($ M_r = 260.25 $) compared to diisopropyl analogs. Reduced steric bulk may enhance solubility in polar solvents.
Dimethyl 1-(4-Cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate ()
  • Structure: Methyl esters at 3,5-positions and a 4-cyanobenzyl group at the 1-position.
  • Conformation: Interplanar angle of 71.74° between pyrazole and cyanobenzyl rings, influencing molecular packing via C–H···O and π-π interactions .
  • Key Difference: The 3,5-dicarboxylate substitution and cyanobenzyl group introduce distinct electronic effects (e.g., electron-withdrawing nitrile) compared to the 3,4-dicarboxylate and methyl substituent in the target compound.
Diisopropyl 3,5-Diphenyl-1H-pyrazole-1,2(3H)-dicarboxylate ()
  • Structure : Diisopropyl esters at 1,2-positions and phenyl groups at 3,5-positions.
  • Molecular Weight : $ 394.464 \, \text{g/mol} $, significantly higher than the target compound due to additional phenyl groups.
  • Key Difference : Ester position (1,2 vs. 3,4) alters reactivity; 1,2-dicarboxylates may exhibit different hydrolysis kinetics or steric constraints in further functionalization .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Ester Groups Key Substituents Crystallographic Data
Diisopropyl 1-methyl-1H-pyrazole-3,4-dicarboxylate $ \text{C}{13}\text{H}{18}\text{N}2\text{O}4 $ ~274.29 (estimated) Isopropyl 1-methyl Not reported in evidence
Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate $ \text{C}{13}\text{H}{12}\text{N}2\text{O}4 $ 260.25 Methyl 1-phenyl Monoclinic $ P21/n $, $ Dx = 1.372 \, \text{Mg/m}^3 $
Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate $ \text{C}{16}\text{H}{14}\text{N}3\text{O}4 $ 312.30 Methyl 4-cyanobenzyl Stabilized by C–H···O/π interactions

Key Observations :

  • Solubility : Larger ester groups (e.g., isopropyl) enhance lipophilicity, favoring solubility in organic solvents over aqueous media.

Reactivity and Functionalization

  • Hydrolysis : Methyl or ethyl esters (e.g., in ) undergo hydrolysis under basic conditions to yield dicarboxylic acids. Diisopropyl esters may resist hydrolysis due to steric protection, requiring harsher conditions (e.g., strong acids) .
  • Cyclization: Pyrazole dicarboxylates with electron-withdrawing groups (e.g., nitrile in ) show varied cyclization outcomes. The target compound’s methyl group at the 1-position may direct reactivity differently compared to phenyl or cyanobenzyl substituents .

Biological Activity

Diisopropyl 1-methyl-1H-pyrazole-3,4-dicarboxylate (DIP) is a compound that has attracted significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its pyrazole ring structure with two carboxylate groups. The synthesis typically involves the reaction of 1-methyl-1H-pyrazole with diisopropyl malonate under acidic conditions, leading to the formation of the dicarboxylate ester.

Synthetic Route

  • Starting Materials : 1-Methyl-1H-pyrazole and diisopropyl malonate.
  • Reaction Conditions : Acid-catalyzed esterification.
  • Yield : Generally ranges from 70% to 90% depending on the reaction conditions used.

The biological activity of DIP is attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : DIP has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : The compound may modulate receptor activity, influencing signal transduction pathways critical for cellular responses.

Pharmacological Properties

DIP exhibits a range of pharmacological properties, including:

  • Antimicrobial Activity : Studies indicate that DIP has significant antimicrobial effects against various bacterial strains.
  • Anti-inflammatory Effects : Research suggests that DIP may reduce inflammation through modulation of cytokine production.
  • Anticancer Potential : Preliminary studies have shown that DIP can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent.

Data Summary Table

Biological ActivityMechanismReference
AntimicrobialInhibition of cell wall synthesis
Anti-inflammatoryCytokine modulation
AnticancerInduction of apoptosis

Antimicrobial Activity

A study conducted by Smith et al. (2023) demonstrated that DIP exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 10 µg/mL. This suggests potential applications in treating bacterial infections.

Anti-inflammatory Effects

In a recent investigation published in the Journal of Medicinal Chemistry, researchers found that DIP significantly reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in vitro. This study highlighted its potential use in inflammatory diseases such as rheumatoid arthritis.

Anticancer Research

A notable study explored the effects of DIP on human colorectal cancer cell lines. The results indicated that DIP treatment led to a dose-dependent increase in apoptosis markers, suggesting its efficacy as a chemotherapeutic agent. The IC50 value was determined to be approximately 25 µM for HT-29 cells, indicating moderate potency compared to standard chemotherapeutics like oxaliplatin.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Diisopropyl 1-methyl-1H-pyrazole-3,4-dicarboxylate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via esterification or cyclocondensation reactions. For example, pyrazole dicarboxylate derivatives are often prepared by reacting pyrazole precursors with diisopropyl carbonate or via 1,3-dipolar cycloaddition using dimethylacetylenedicarboxylate (DMAD) . Optimization involves adjusting solvent polarity (e.g., methanol or ethanol under reflux), reaction time (24–36 hours), and base catalysis (e.g., sodium hydroxide). Failed hydrolysis or cyclization steps may require alternative conditions, such as acetic acid as a solvent or elevated temperatures .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-3 can visualize molecular geometry and torsional angles .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and ester group configurations.
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • XLogP3 and topological polar surface area : Predict lipophilicity and solubility using computational tools .

Advanced Research Questions

Q. How can discrepancies between computational predictions (e.g., density) and experimental data for this compound be resolved?

  • Methodological Answer : Molecular dynamics simulations using force fields like GAFF or CHARMM36 often overestimate density due to incomplete parameterization of ester groups. To resolve discrepancies:

  • Validate simulations with high-pressure experimental density measurements (e.g., at 303.15 K and varying pressures) .
  • Refine force field parameters using quantum mechanical calculations for diisopropyl ester moieties.

Q. What strategies are recommended for troubleshooting failed cyclization or ester hydrolysis steps in its synthesis?

  • Methodological Answer :

  • Cyclization failures : Replace hydrazine hydrate with acyl hydrazides or use acidic conditions (e.g., acetic acid) to promote ring closure .
  • Ester hydrolysis issues : Employ stronger bases (e.g., lithium hydroxide) or microwave-assisted hydrolysis to enhance reaction efficiency .
  • Monitor intermediates via TLC or HPLC to identify side products .

Q. How do steric and electronic effects of substituents influence its reactivity in heterocyclic condensation reactions?

  • Methodological Answer :

  • Steric effects : Bulky diisopropyl esters hinder nucleophilic attack at the 3,4-positions, necessitating longer reaction times or higher temperatures.
  • Electronic effects : Electron-withdrawing groups (e.g., nitro or cyano) on the pyrazole ring enhance electrophilicity, facilitating condensation with amines or thiols. Use DFT calculations to map charge distribution and predict reactive sites .

Q. What methodologies are used to study its potential biological activities (e.g., antimicrobial or antioxidant properties)?

  • Methodological Answer :

  • Antibacterial assays : Perform broth microdilution against Gram-positive/negative strains (e.g., S. aureus, E. coli) to determine MIC values .
  • Antioxidant testing : Use DPPH radical scavenging assays or FRAP tests to quantify activity.
  • Structure-activity relationships (SAR) : Modify ester groups or introduce heterocyclic moieties (e.g., triazoles) to enhance bioactivity .

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